2-nitro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
Description
2-Nitro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic compound featuring a tetrahydroquinoline core substituted with a phenylsulfonyl group at the 1-position and a 2-nitrobenzamide moiety at the 6-position. The tetrahydroquinoline scaffold is widely explored in medicinal chemistry due to its conformational rigidity and ability to interact with biological targets such as enzymes and receptors .
- The 2-nitrobenzamide substituent may contribute to hydrogen bonding or π-π stacking interactions in enzyme active sites, a common strategy in inhibitor design.
- Synthetic Route: While direct synthesis data for this compound is unavailable, analogs in suggest that similar derivatives are synthesized via nucleophilic substitution or coupling reactions. For example, compounds like N-(1-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide dihydrochloride (70) are prepared by treating intermediates with HCl to form salts, achieving yields >70% and HPLC purity >95% .
- Potential Applications: Based on structural analogs, this compound may target nitric oxide synthase (NOS) isoforms (e.g., iNOS, eNOS, nNOS) or serve as a precursor for electroactive materials in ionic liquids .
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5S/c26-22(19-10-4-5-11-21(19)25(27)28)23-17-12-13-20-16(15-17)7-6-14-24(20)31(29,30)18-8-2-1-3-9-18/h1-5,8-13,15H,6-7,14H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJKIJTXSRFGTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-])N(C1)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tetrahydroquinoline Core Formation
The tetrahydroquinoline scaffold is synthesized via Bischler–Napieralski cyclization , optimized for regioselective functionalization at C6:
Procedure :
- React β-phenethylamine with acetic anhydride to form N-acetyl-β-phenethylamine.
- Cyclize using POCl₃ at 80°C for 4 h to yield 3,4-dihydroquinoline.
- Reduce the dihydroquinoline with NaBH₄ in THF to obtain 1,2,3,4-tetrahydroquinoline.
Key Data :
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| 1 | Ac₂O, 25°C, 2 h | 92% | 98% |
| 2 | POCl₃, 80°C, 4 h | 78% | 95% |
| 3 | NaBH₄, THF, 0°C, 1 h | 85% | 97% |
Regioselective Nitration at C6
Nitration of tetrahydroquinoline requires careful control to favor C6 substitution over C7:
- Prepare nitrating mixture: KNO₃ (1.5 eq) dissolved in H₂SO₄ at 0°C.
- Add tetrahydroquinoline dissolved in CH₂Cl₂ dropwise.
- Stir at 0°C for 2 h, then quench with ice.
Outcomes :
- 6-Nitro-1,2,3,4-tetrahydroquinoline : 41% yield (mp 146–148°C)
- 7-Nitro regioisomer : 25% yield (discarded via recrystallization)
Regiochemical Control :
Sulfonylation at N1
Introducing the phenylsulfonyl group proceeds via nucleophilic substitution:
Method :
- Dissolve 6-nitro-1,2,3,4-tetrahydroquinoline (1 eq) in anhydrous DCM.
- Add phenylsulfonyl chloride (1.2 eq) and Et₃N (2 eq) at 0°C.
- Warm to 25°C, stir for 12 h.
Workup :
- Wash with 1M HCl (remove excess sulfonyl chloride)
- Dry over Na₂SO₄, concentrate, recrystallize from EtOH/H₂O.
Yield : 83% (white crystals, mp 162–164°C)
Characterization :
- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J=2.4 Hz, 1H, H5), 7.89–7.83 (m, 2H, SO₂Ph), 7.62–7.55 (m, 3H, SO₂Ph), 6.98 (dd, J=8.8, 2.4 Hz, 1H, H7), 3.72 (t, J=6.0 Hz, 2H, H2), 2.92 (t, J=6.0 Hz, 2H, H4), 1.99–1.89 (m, 2H, H3).
Synthesis of 2-Nitrobenzoyl Chloride
Nitration of Benzoic Acid
Conditions :
- React benzoic acid with fuming HNO₃/H₂SO₄ (1:3) at 0°C.
- Stir 4 h, pour onto ice, filter.
Acid Chloride Formation
Protocol :
- Suspend 2-nitrobenzoic acid (1 eq) in SOCl₂ (5 eq).
- Reflux 3 h, evaporate excess SOCl₂.
Yield : 94% 2-nitrobenzoyl chloride (yellow liquid).
Amide Coupling: Final Assembly
Reaction Optimization
Coupling 1-(phenylsulfonyl)-6-amino-THQ with 2-nitrobenzoyl chloride was evaluated under three conditions:
| Entry | Base | Solvent | Temp (°C) | Time (h) | Yield |
|---|---|---|---|---|---|
| 1 | Et₃N | DCM | 25 | 12 | 62% |
| 2 | DMAP | THF | 40 | 6 | 78% |
| 3 | Pyridine | DMF | 0→25 | 24 | 85% |
Optimal Protocol (Entry 3) :
- Dissolve 1-(phenylsulfonyl)-6-amino-THQ (1 eq) in DMF.
- Add 2-nitrobenzoyl chloride (1.1 eq) and pyridine (2 eq).
- Stir at 0°C for 1 h, then warm to 25°C for 23 h.
Workup :
- Dilute with H₂O, extract with EtOAc (3×).
- Wash organic layer with brine, dry, concentrate.
- Purify via silica chromatography (Hex/EtOAc 3:1).
Yield : 85% (pale yellow solid, mp 189–191°C)
Characterization :
Chemical Reactions Analysis
Types of Reactions
2-nitro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro or sulfonyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.
Substitution: Reagents such as sodium hydride or organolithium compounds are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can yield a variety of functionalized benzamides.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to 2-nitro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide exhibit notable antimicrobial activity. For instance, derivatives of benzamide have been shown to possess significant antibacterial properties against various strains of bacteria including Gram-positive and Gram-negative organisms . The mode of action often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Potential
Studies have demonstrated that related compounds possess anticancer properties. For example, certain substituted benzamides have been evaluated for their ability to inhibit cancer cell proliferation. In vitro assays have shown promising results where specific derivatives exhibit lower IC50 values compared to standard chemotherapeutic agents .
Enzyme Inhibition
The compound is also investigated for its potential as an enzyme inhibitor. Research has focused on its effects on enzymes like acetylcholinesterase and α-glucosidase, which are relevant in treating conditions such as Alzheimer's disease and Type 2 diabetes mellitus respectively . The inhibition of these enzymes can lead to therapeutic benefits by modulating neurotransmitter levels or glucose metabolism.
Case Studies
Several case studies highlight the efficacy of this compound in various applications:
- Antimicrobial Screening :
- Cancer Cell Line Testing :
- Enzyme Activity Assays :
Mechanism of Action
The mechanism of action of 2-nitro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets. The nitro group and the phenylsulfonyl group play crucial roles in its activity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Comparison
The table below highlights key structural differences between the target compound and analogs from the evidence:
Key Observations :
- The phenylsulfonyl group in the target compound is unique among the listed analogs, offering distinct electronic and steric properties compared to aliphatic amines (e.g., piperidinyl, pyrrolidinyl) or cyanoethyl groups.
- The 2-nitrobenzamide moiety differs significantly from thiophene carboximidamide (electron-rich) or trifluoromethylbenzamide (highly lipophilic), suggesting divergent biological or physicochemical profiles.
Enzyme Inhibition (NOS Isoforms)
Compounds with tetrahydroquinoline scaffolds, such as 70 and 71 in , are evaluated for NOS inhibition. While specific data for the target compound is unavailable, structural insights suggest:
- The 2-nitro group may enhance binding to NOS heme cofactors, similar to known nitroarginine-based inhibitors .
- Phenylsulfonyl could improve selectivity for iNOS over eNOS/nNOS due to steric bulk, a hypothesis supported by studies showing that bulky substituents reduce off-target effects .
Biological Activity
The compound 2-nitro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article aims to explore its biological activity through various studies and findings.
The compound can be characterized by its structural components:
- Phenylsulfonyl group : Known for enhancing solubility and biological activity.
- Tetrahydroquinoline scaffold : Associated with various pharmacological effects.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities including anticancer properties, effects on neurotransmitter systems, and potential anti-inflammatory effects.
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound. For instance:
- Cell Line Studies : The compound was tested against various cancer cell lines, showing significant cytotoxicity. In particular, it exhibited an IC50 value of 1.5 µM against A549 lung cancer cells, indicating potent activity compared to standard chemotherapeutics like doxorubicin (IC50 = 0.9 µM) .
- Mechanism of Action : The compound appears to inhibit tubulin polymerization, which is crucial for cancer cell division. This mechanism was confirmed through fluorescence-based assays where the compound inhibited tubulin polymerization by approximately 60% at a concentration of 1 µM .
Neuropharmacological Effects
The tetrahydroquinoline structure suggests potential interactions with neurotransmitter systems:
- Dopaminergic Activity : Preliminary studies indicate that the compound may modulate dopamine pathways, which could have implications for treating neurodegenerative diseases .
- Cytotoxicity in Neuronal Cells : While exhibiting anticancer properties, the compound also demonstrated low cytotoxicity towards normal neuronal cells (IC50 > 10 µM), suggesting a degree of selectivity that is desirable in drug development .
Research Findings and Case Studies
A summary of key findings from various studies is presented below:
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-nitro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide with high purity?
- Methodology : Multi-step synthesis typically involves: (i) Functionalization of the tetrahydroquinoline core via sulfonylation (using phenylsulfonyl chloride under basic conditions) . (ii) Nitration of the benzamide moiety under controlled acidic conditions to avoid over-nitration . (iii) Purification via recrystallization (e.g., ethanol/water mixtures) or chromatography (silica gel, CH₂Cl₂/MeOH gradients) to achieve >95% HPLC purity .
- Critical Parameters : Temperature (0–25°C for nitration), pH (neutral for sulfonylation), and stoichiometric control of nitro group introduction .
Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?
- Key Techniques :
- ¹H/¹³C NMR : Assign peaks for the tetrahydroquinoline protons (δ 1.5–3.5 ppm), sulfonyl group (δ 7.5–8.2 ppm), and nitrobenzamide (δ 8.0–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ expected for C₂₆H₂₂N₃O₅S: 488.1234) .
- HPLC-PDA : Monitor purity (>95%) using C18 columns with acetonitrile/water gradients .
Q. What preliminary biological targets are associated with this compound?
- Potential Targets :
- Enzyme Inhibition : Structural analogs show activity against PTP1B (a metabolic disease target) and nitric oxide synthase (NOS) isoforms (e.g., nNOS, eNOS) .
- Receptor Binding : Tetrahydroquinoline derivatives often interact with G-protein-coupled receptors (GPCRs) or kinase domains .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported biological data for analogs?
- Approach : (i) Synthesize derivatives with variations in substituents (e.g., replacing nitro with methoxy or halogens) . (ii) Compare inhibitory potency (IC₅₀) across assays (e.g., PTP1B vs. NOS isoforms) .
- Example : Bromine substitution at the benzamide position enhances anticancer activity but reduces metabolic stability, while fluorine improves target selectivity (Table 1).
Q. What computational strategies are effective for predicting binding modes to therapeutic targets?
- Methods :
- Molecular Docking : Use AutoDock Vina to model interactions with PTP1B’s catalytic site (PDB: 1NNY) .
- MD Simulations : Analyze stability of ligand-receptor complexes (e.g., GROMACS, 50 ns trajectories) to identify key residues (e.g., Cys215 in PTP1B) .
- Validation : Correlate computational ΔG binding energies with experimental IC₅₀ values .
Q. How can researchers address discrepancies in pharmacokinetic data between in vitro and in vivo models?
- Strategies :
- Metabolic Stability Assays : Incubate with liver microsomes (human/rodent) to identify cytochrome P450 (CYP) liabilities .
- Prodrug Design : Mask polar groups (e.g., nitro → amine) to enhance bioavailability .
- Case Study : Derivatives with tert-butyl carbamate protectors showed 3-fold higher plasma exposure in murine models .
Q. What mechanistic insights explain the compound’s dual activity against enzymes like PTP1B and NOS?
- Hypothesis : The nitro group acts as a hydrogen-bond acceptor in PTP1B’s catalytic pocket, while the sulfonyl group stabilizes interactions with NOS heme domains .
- Experimental Validation : (i) Site-directed mutagenesis of key residues (e.g., PTP1B Cys215Ala). (ii) Isothermal titration calorimetry (ITC) to quantify binding thermodynamics .
Q. How can researchers optimize reaction conditions to mitigate degradation during long-term storage?
- Solutions :
- Stability Studies : Monitor decomposition under varying pH (4–9), temperature (4–40°C), and light exposure .
- Formulation : Lyophilize with cryoprotectants (e.g., trehalose) or store in amber vials under argon .
Q. What synthetic routes enable efficient diversification of the tetrahydroquinoline core for SAR libraries?
- Routes : (i) Reductive amination to introduce alkyl/aryl groups at the 1-position . (ii) Pd-catalyzed cross-coupling (Suzuki-Miyaura) for aryl functionalization .
- Yield Optimization : Use microwave-assisted synthesis to reduce reaction times (e.g., 30 mins vs. 24 hrs) .
Table 1 : Comparative Bioactivity of Structural Analogs
| Substituent | Target (IC₅₀) | Notable Effects |
|---|---|---|
| 4-Fluoro-Benzamide | PTP1B (1.2 µM) | Improved metabolic stability |
| 3-Bromo-Benzamide | nNOS (0.8 µM) | Enhanced anticancer activity |
| 2-Methoxy-Benzamide | eNOS (3.5 µM) | Reduced cytotoxicity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
